NHS-dPEG(R)4-(m-dPEG(R)8)3-ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHS-dPEG®4-(m-dPEG®8)3-ester is a specialized compound used in various scientific and industrial applications. It is a branched polyethylene glycol (PEG) derivative with a core structure that includes N-hydroxysuccinimide (NHS) ester and multiple discrete PEG (dPEG) chains. This compound is known for its hydrophilicity, non-immunogenicity, and ability to modify small molecules, peptides, proteins, and functionalized surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHS-dPEG®4-(m-dPEG®8)3-ester involves the activation of the carboxyl terminus of the dPEG spacer with N-hydroxysuccinimide (NHS). The reaction typically occurs at a pH range of 7.0 to 7.5, where the NHS ester reacts optimally with free amines . The rate of hydrolysis of the active ester to the carboxylic acid accelerates with increasing pH .
Industrial Production Methods
Industrial production of NHS-dPEG®4-(m-dPEG®8)3-ester involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions
NHS-dPEG®4-(m-dPEG®8)3-ester primarily undergoes substitution reactions, where the NHS ester reacts with amines to form stable amide bonds . This reaction is commonly used for the modification of biomolecules and surfaces.
Common Reagents and Conditions
The reaction with amines is typically carried out in an aqueous or organic solvent at a pH of 7.0 to 7.5 . Common reagents include primary and secondary amines, which react with the NHS ester to form amide bonds .
Major Products Formed
The major products formed from the reaction of NHS-dPEG®4-(m-dPEG®8)3-ester with amines are amide-linked conjugates. These conjugates can be used for various applications, including drug delivery, surface modification, and bioconjugation .
Scientific Research Applications
NHS-dPEG®4-(m-dPEG®8)3-ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of NHS-dPEG®4-(m-dPEG®8)3-ester involves the formation of stable amide bonds with amines. The NHS ester reacts with free amines on biomolecules or surfaces, resulting in the covalent attachment of the dPEG chains. This modification enhances the hydrophilicity, reduces immunogenicity, and increases the stability of the conjugates .
Comparison with Similar Compounds
NHS-dPEG®4-(m-dPEG®8)3-ester is unique due to its branched structure and multiple dPEG chains, which provide enhanced properties compared to linear PEG derivatives. Similar compounds include:
m-dPEG®4-NHS ester: A linear PEG derivative with a single NHS ester group.
m-dPEG®8-NHS ester: Another linear PEG derivative with a longer PEG chain.
NHS-dPEG®4-(m-dPEG®12)3-ester: A branched PEG derivative with longer dPEG chains.
These compounds differ in their PEG chain length and branching, which affect their solubility, hydrodynamic volume, and reactivity.
Properties
Molecular Formula |
C84H158N6O40 |
---|---|
Molecular Weight |
1892.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C84H158N6O40/c1-99-25-28-107-41-44-115-55-58-121-67-70-124-64-61-118-52-49-112-38-33-104-22-14-86-77(92)9-18-127-73-84(74-128-19-10-78(93)87-15-23-105-34-39-113-50-53-119-62-65-125-71-68-122-59-56-116-45-42-108-29-26-100-2,75-129-20-11-79(94)88-16-24-106-35-40-114-51-54-120-63-66-126-72-69-123-60-57-117-46-43-109-30-27-101-3)89-80(95)12-17-102-31-36-110-47-48-111-37-32-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |
InChI Key |
BZPDKHSGZWBKIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.